2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole
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Description
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole is a useful research compound. Its molecular formula is C14H9N3O6S3 and its molecular weight is 411.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been reported to inhibit the cox-2 enzyme , which plays a role in converting arachidonic acid to inflammatory mediators .
Mode of Action
Thiazole derivatives are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This property allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be involved in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . These activities suggest that thiazole derivatives may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown significant activity against various fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved through environmentally friendly approaches .
Properties
IUPAC Name |
2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S3/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANOCIVHYZLHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.